Argpyrimidine
Overview
Description
Argpyrimidine is an organic compound with the chemical formula C₁₁H₁₈N₄O₃. It is classified as an advanced glycation end-product, formed from the reaction between arginine and methylglyoxal through the Maillard reaction. This compound has been studied for its potential involvement in aging diseases and diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Argpyrimidine can be synthesized both endogenously and exogenously. In vivo, it is formed through a methylglyoxal-mediated modification on an arginine residue in a protein. Methylglyoxal is produced through various pathways, including the polyol pathway, degradation of triose phosphates from glycolysis, acetone metabolism, protein glycation, and lipid peroxidation .
In vitro, this compound can be synthesized by incubating methylglyoxal with arginine or other higher sugars under physiological conditions. The reaction involves a reductone intermediate, 3-hydroxypentane-2,4-dione, and the product can be detected by its blue fluorescent properties .
Industrial Production Methods
Industrial production of this compound typically involves the controlled reaction of methylglyoxal with arginine or its derivatives under specific conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Argpyrimidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted this compound compounds .
Scientific Research Applications
Argpyrimidine has several scientific research applications, including:
Chemistry: Used as a model compound to study advanced glycation end-products and their formation mechanisms.
Biology: Investigated for its role in protein modification and its effects on cellular functions.
Medicine: Studied for its potential involvement in aging-related diseases and diabetes mellitus.
Industry: Utilized in the development of fluorescent probes and sensors due to its blue fluorescent properties.
Mechanism of Action
Argpyrimidine exerts its effects through the modification of arginine residues in proteins, leading to the formation of advanced glycation end-products. These modifications can alter protein structure and function, contributing to cellular dysfunction and disease progression. The molecular targets and pathways involved include the activation of nuclear factor-kappa B (NF-κB) and the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Methylglyoxal-derived advanced glycation end-products: Similar to argpyrimidine, these compounds are formed through the reaction of methylglyoxal with various amino acids.
Glyceraldehyde-derived advanced glycation end-products: Formed through the reaction of glyceraldehyde with amino acids like lysine and arginine.
Uniqueness
This compound is unique due to its specific formation from arginine and methylglyoxal, and its distinct blue fluorescent properties. This makes it a valuable tool in research for studying glycation and its effects on biological systems .
Properties
IUPAC Name |
(2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-6-9(16)7(2)15-11(14-6)13-5-3-4-8(12)10(17)18/h8,16H,3-5,12H2,1-2H3,(H,17,18)(H,13,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBQSFZQHFSMR-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCC(C(=O)O)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)NCCC[C@@H](C(=O)O)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590274 | |
Record name | Argpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195143-52-3 | |
Record name | Argpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195143-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Argpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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